6-tert-butyl-3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1,2,4-triazin-5(4H)-one
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Overview
Description
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE typically involves the condensation of 4-(DIMETHYLAMINO)BENZALDEHYDE with a hydrazone derivative of 6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(DIMETHYLAMINO)BENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE exerts its effects involves its interaction with specific molecular targets. The compound can form Schiff bases with primary amines, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZALDEHYDE: A simpler aldehyde derivative used in various chemical reactions.
6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN:
Uniqueness
4-(DIMETHYLAMINO)BENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H22N6O |
---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H22N6O/c1-16(2,3)13-14(23)18-15(21-19-13)20-17-10-11-6-8-12(9-7-11)22(4)5/h6-10H,1-5H3,(H2,18,20,21,23)/b17-10+ |
InChI Key |
DKUQKCMUESNMCB-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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